Ansamycin; LM-427
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Overview
Description
Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex (MAC) infections, especially in patients with HIV/AIDS who cannot tolerate rifampin . It belongs to the rifamycin family of antibiotics and works by inhibiting DNA-dependent RNA polymerase in bacteria, thereby blocking RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rifabutin is synthesized from rifamycin S through a series of chemical reactions. One method involves the bromination of rifamycin S to produce 3-bromine rifamycin-S, which is then further processed to yield rifabutin . The reaction conditions typically involve the use of bromine sources like potassium bromide and ethyl acetate, followed by crystallization and drying processes .
Industrial Production Methods: Industrial production of rifabutin involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Rifabutin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under thermal, oxidative, and acidic conditions, making it a robust compound for pharmaceutical applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Halogenation reactions using bromine or chlorine sources.
Major Products: The primary product of these reactions is rifabutin itself, with potential minor by-products depending on the specific reaction conditions .
Scientific Research Applications
Rifabutin has a wide range of applications in scientific research:
Mechanism of Action
Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria . This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective against bacterial infections .
Comparison with Similar Compounds
Rifampin: Another rifamycin antibiotic commonly used for tuberculosis treatment.
Rifapentine: Similar to rifampin but with a longer half-life, allowing for less frequent dosing.
Uniqueness of Rifabutin: Rifabutin is unique due to its lower potential for drug interactions and its effectiveness in patients who cannot tolerate rifampin . It also has a broader spectrum of activity against various mycobacterial species, making it a versatile option in the treatment of mycobacterial infections .
Properties
Molecular Formula |
C46H62N4O11 |
---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[(7S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/t23?,25?,26?,27?,30?,37?,38?,41?,45-/m0/s1 |
InChI Key |
AZFBLLCNOQPJGJ-BNNCVWCESA-N |
Isomeric SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Origin of Product |
United States |
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